molecular formula C6H8O2 B1358119 2-Cyclobutylideneacetic acid CAS No. 25021-04-9

2-Cyclobutylideneacetic acid

Cat. No.: B1358119
CAS No.: 25021-04-9
M. Wt: 112.13 g/mol
InChI Key: ACWUGSRELMTOFJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Cyclobutylideneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with 2-Cyclobutylideneacetic acid are not well-documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylideneacetic acid typically involves the Horner–Wadsworth–Emmons reaction followed by hydrolysis. The reaction conditions often include the use of lithium hydroxide monohydrate in an aqueous THF/MeOH solution . This method allows for the formation of the cyclobutylidene group, which is crucial for the compound’s unique properties.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods would likely include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylideneacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like halogens (Cl2, Br2) or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Cyclobutylideneacetic acid can be converted to cyclobutylideneacetone.

    Reduction: The compound can be reduced to cyclobutylideneethanol.

    Substitution: Halogenation can yield halocyclobutylideneacetic acids.

Mechanism of Action

The mechanism of action of 2-Cyclobutylideneacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

  • Cyclopropylideneacetic acid
  • Cyclopentylideneacetic acid
  • Cyclohexylideneacetic acid

Comparison: 2-Cyclobutylideneacetic acid is unique due to its four-membered cyclobutylidene ring, which imparts distinct steric and electronic properties. Compared to cyclopropylideneacetic acid, it has a larger ring size, leading to different reactivity and stability. Cyclopentylideneacetic acid, with a five-membered ring, exhibits different conformational dynamics and reactivity patterns .

Properties

IUPAC Name

2-cyclobutylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUGSRELMTOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620160
Record name Cyclobutylideneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25021-04-9
Record name Cyclobutylideneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclobutylideneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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